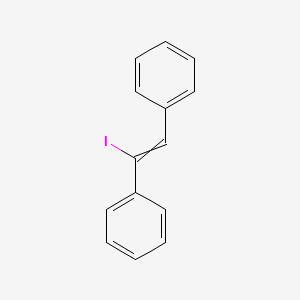

1,1'-(1-Iodoethene-1,2-diyl)dibenzene

Description

Overview of Iodoalkene Chemistry and its Role as Synthetic Intermediates

Iodoalkenes, also known as vinyl iodides, are a class of organic compounds that serve as versatile precursors in a multitude of chemical transformations. Their utility stems from the high reactivity of the C-I bond, which facilitates a range of coupling reactions, including the Suzuki, Stille, Heck, and Sonogashira reactions. These transition-metal-catalyzed cross-coupling reactions are fundamental in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. The ability to stereoselectively synthesize vinyl iodides further enhances their importance, as the stereochemistry of the starting material is often retained in the final product, allowing for precise control over the three-dimensional structure of the target molecule.

Historical Context of Vicinal Dihalides and their Transformation to Monohalogenated Alkenes

The chemistry of vinyl halides is deeply rooted in the study of vicinal dihalides, which are compounds bearing halogen atoms on adjacent carbons. Historically, the elimination of hydrogen halides (dehydrohalogenation) from vicinal dihalides has been a primary method for the synthesis of alkenes. acs.orgchegg.comchegg.comchegg.com This transformation is typically achieved by treatment with a base.

A classic example is the synthesis of diphenylacetylene (B1204595) from (E)-stilbene. The first step involves the bromination of (E)-stilbene to yield meso-1,2-dibromo-1,2-diphenylethane (B7791125). nist.gov Subsequent treatment of this vicinal dibromide with a strong base, such as potassium hydroxide, results in a double dehydrobromination to form diphenylacetylene. chegg.com The intermediate in this process is a monohalogenated alkene, specifically a brominated stilbene (B7821643) derivative. This historical pathway highlights the fundamental reaction sequence of halogenation followed by dehydrohalogenation to access unsaturated systems. The stereochemical outcome of the elimination reaction is highly dependent on the stereochemistry of the starting dihalide, a concept that is central to the synthesis of specific isomers of vinyl halides. chegg.comchegg.com

Structural Specificity and Isomeric Considerations of 1,1'-(1-Iodoethene-1,2-diyl)dibenzene

This compound, also known as 1-iodo-1,2-diphenylethene, is a derivative of stilbene where one of the vinylic hydrogens is replaced by an iodine atom. This substitution introduces significant structural and electronic changes to the molecule, influencing its reactivity and physical properties.

Due to the restricted rotation around the carbon-carbon double bond, this compound can exist as two geometric isomers: (E) and (Z).

(E)-1,1'-(1-Iodoethene-1,2-diyl)dibenzene: In this isomer, the two phenyl groups are on opposite sides of the double bond.

(Z)-1,1'-(1-Iodoethene-1,2-diyl)dibenzene: In this isomer, the two phenyl groups are on the same side of the double bond.

The spatial arrangement of the bulky phenyl groups and the iodine atom in these isomers leads to distinct chemical and physical properties. The steric hindrance and electronic effects differ between the E and Z forms, which can influence their reactivity in subsequent chemical transformations. For instance, the accessibility of the C-I bond to a catalyst or reagent can be different, potentially leading to different reaction rates or even different reaction pathways. The stereochemistry of dehydrohalogenation reactions of vicinal dihalides is a key factor in the selective synthesis of either the (E) or (Z) isomer. The anti-periplanar arrangement required for E2 elimination dictates that meso- and dl-dihalides will yield different geometric isomers of the resulting alkene. For example, the dehydrohalogenation of meso-1,2-dibromo-1,2-diphenylethane with a base yields (E)-1-bromo-1,2-diphenylethene, while the dehydrohalogenation of the enantiomeric forms gives the (Z)-isomer. chegg.comchegg.com

Research Landscape and Knowledge Gaps Pertaining to this compound

While the general chemistry of vinyl iodides and stilbene derivatives is well-established, a comprehensive understanding of this compound remains somewhat limited. A commercial supplier for the (Z)-isomer exists, indicating its accessibility for research purposes. nist.gov However, detailed studies focusing specifically on the synthesis, characterization, and comparative reactivity of both the (E) and (Z) isomers of this compound are not abundantly found in the public literature.

A significant knowledge gap exists in the availability of comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, and mass spectrometry) for both isomers, which is crucial for their unambiguous identification and characterization. While data for related compounds can provide valuable insights, direct experimental data for this compound is necessary for a complete understanding. Further research is required to fully elucidate the distinct chemical behaviors of the E and Z isomers and to explore their full potential as building blocks in advanced organic synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Isomer |

| This compound | C₁₄H₁₁I | 306.14 | E and Z |

| (Z)-(1-Iodoethene-1,2-diyl)dibenzene | C₁₄H₁₁I | 306.14 | Z |

| (E)-Stilbene | C₁₄H₁₂ | 180.25 | E |

| meso-1,2-Dibromo-1,2-diphenylethane | C₁₄H₁₂Br₂ | 340.05 | meso |

| Diphenylacetylene | C₁₄H₁₀ | 178.23 | - |

Interactive Data Table

Table 2: Spectroscopic Data of Related Stilbene Derivatives

| Compound | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |

| (E)-(2-Iodo-1,2-diphenylvinyl)(phenyl)sulfane | ¹H NMR (400 MHz, CDCl₃) δ 7.42–7.05 (m, 15H). ¹³C NMR (101 MHz, CDCl₃) δ 144.1, 142.4, 140.9, 133.9, 132.4, 129.7, 128.8, 128.4, 128.3, 127.9, 127.7, 127.3, 98.6. docbrown.info |

| (E)-Stilbene | IR (KBr): 3020, 1595, 1495, 1450, 960, 760, 690 cm⁻¹. chegg.com |

| meso-Stilbene dibromide | IR (KBr): 3030, 1490, 1450, 1280, 750, 690 cm⁻¹. chegg.com |

Interactive Data Table

Structure

2D Structure

3D Structure

Properties

CAS No. |

156181-20-3 |

|---|---|

Molecular Formula |

C14H11I |

Molecular Weight |

306.14 g/mol |

IUPAC Name |

(1-iodo-2-phenylethenyl)benzene |

InChI |

InChI=1S/C14H11I/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H |

InChI Key |

ARCBTFXUWARYBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1,1 1 Iodoethene 1,2 Diyl Dibenzene

Direct Iodination Approaches

Direct iodination methods involve the introduction of an iodine atom onto a pre-existing diphenyl-ethene or -ethyne scaffold. These can proceed through either electrophilic or radical-mediated mechanisms.

The most common precursor for this approach is diphenylacetylene (B1204595). Electrophilic iodination of alkynes can be tuned to yield various products, including the desired mono-iodinated vinyl iodide. The reaction typically involves an electrophilic iodine source that attacks the electron-rich triple bond.

The interaction between an alkyne like diphenylacetylene and an electrophilic iodine species can form a cyclic iodonium (B1229267) ion intermediate. mdpi.com The subsequent reaction of this intermediate determines the final product. While harsh conditions can lead to di-iodinated products, specific reagents and conditions allow for controlled mono-iodination. For instance, the use of elemental iodine in the presence of an oxidizing agent can facilitate the formation of iodinated alkene derivatives. mdpi.com A system using ammonium (B1175870) persulfate as an oxidant with an iodide salt in water has been shown to be effective for the stereospecific diiodination of alkynes, yielding (E)-diiodoalkenes. organic-chemistry.org Achieving selective mono-iodination often requires more nuanced control over the reaction conditions and stoichiometry.

Another approach involves the iodomethoxylation or iodohydroxylation of alkynes using reagents like m-iodosylbenzoic acid, which can produce functionalized iodoalkenes. mdpi.com

Table 1: Selected Reagent Systems for Electrophilic Iodination of Alkynes

| Reagent System | Product Type | Reference |

|---|---|---|

| I₂ / Ammonium Persulfate / H₂O | (E)-Diiodoalkenes | organic-chemistry.org |

| I₂ / m-Iodosylbenzoic Acid / ROH | Iodoalkoxyalkenes | mdpi.com |

| I₂ / PhI(OCOPh)₂ | Iodoarylated Alkenes | mdpi.com |

This table presents general systems for alkyne iodination; specific application to diphenylacetylene for mono-iodination requires careful optimization.

Radical-mediated pathways offer an alternative to electrophilic addition. These reactions typically involve the homolytic cleavage of an iodine-containing molecule to generate an iodine radical, which then adds to the alkyne. Photochemical methods or the use of radical initiators can be employed. Molecular iodine itself can serve as a redox catalyst in certain oxidative cross-coupling reactions, tuning radical reactivity through the reversible formation of carbon-iodine bonds. rsc.org

While specific examples detailing the radical-mediated iodination of diphenylacetylene to yield 1,1'-(1-Iodoethene-1,2-diyl)dibenzene are not extensively documented in seminal literature, the principles of radical chemistry suggest its feasibility. The process would likely involve the generation of iodine radicals (I•) which add to the diphenylacetylene triple bond to form a vinyl radical intermediate. This radical would then abstract a hydrogen atom or another iodine atom to yield the final product. Iodine(III) reagents have also been explored in radical chemistry for C-H iodination, where an iodanyl radical initiates a chain process. nih.gov

Palladium-Catalyzed Synthesis Routes

Palladium catalysis provides highly efficient and selective methods for synthesizing vinyl iodides, including complex structures like this compound.

The hydroiodination of alkynes, involving the addition of one molecule of hydrogen iodide (HI) across the triple bond, is a direct and atom-economical method for preparing vinyl iodides. wikipedia.org For an internal and symmetrical alkyne like diphenylacetylene, the challenge lies not in regioselectivity but in achieving high stereoselectivity for either the (E) or (Z) isomer.

Modern synthetic methods often utilize metal-catalyzed hydrohalogenation to control the reaction's outcome. For example, ruthenium catalysts can promote the Markovnikov hydrohalogenation of alkynes using simple iodide sources like potassium iodide (KI) under mild conditions. organic-chemistry.org Other transition metals have also been employed. A highly reliable and operationally simple method involves the hydroalumination of the alkyne using diisobutylaluminum hydride (DIBAL-H) in the presence of a nickel catalyst, followed by iodinolysis of the resulting vinylalane intermediate to produce the α-vinyl iodide. wikipedia.org Similarly, hydrozirconation using the Schwartz reagent, followed by quenching with iodine, is a well-established method for the stereospecific synthesis of vinyl iodides from alkynes. organic-chemistry.org

Table 2: Catalytic Systems for the Synthesis of Vinyl Iodides from Alkynes

| Method | Catalyst / Reagent | Key Feature | Reference |

|---|---|---|---|

| Hydroalumination-Iodinolysis | Ni(dppp)Cl₂ / DIBAL-H, then NIS | α-selective hydroalumination | wikipedia.org |

| Hydrozirconation-Iodinolysis | Schwartz Reagent (Cp₂ZrHCl), then I₂ | Regio- and stereoselective | organic-chemistry.org |

| Hydrohalogenation | Ruthenium Catalyst / KI | Markovnikov selectivity | organic-chemistry.org |

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for forming carbon-carbon bonds. libretexts.org They can be strategically employed to construct the this compound molecule.

The Suzuki-Miyaura coupling reaction is a powerful tool that typically joins an organoboron compound with an organohalide. libretexts.org To synthesize the target molecule, one could envision a reaction between an iodo-substituted vinylboronate and a halobenzene, or more commonly, the coupling of a di- or mono-halo-vinyl iodide with phenylboronic acid. Vinyl iodides are known to be reactive substrates in Suzuki couplings. wikipedia.orgnih.gov

A plausible synthetic route involves the mono-coupling of (E)- or (Z)-1,2-diiodoethene with one equivalent of phenylboronic acid. This would yield the corresponding (E)- or (Z)-1-iodo-2-phenylethene, which could then be subjected to a second Suzuki coupling with another equivalent of phenylboronic acid to generate 1,2-diphenylethene (stilbene). By carefully controlling the stoichiometry, the intermediate 1-iodo-1,2-diphenylethene could potentially be isolated. The reaction is catalyzed by a palladium complex and requires a base. libretexts.org The reactivity of vinyl halides in Suzuki couplings generally follows the order I > Br > Cl, making vinyl iodides excellent substrates for mild reaction conditions. wikipedia.org

Table 3: Illustrative Conditions for Suzuki-Miyaura Coupling of Vinyl Halides

| Vinyl Halide | Boronic Acid | Catalyst / Ligand | Base | Product Type | Reference |

|---|---|---|---|---|---|

| Vinyl Bromide | Phenylboronic Acid | I₂ / PEG-400 | K₂CO₃ | Biaryl (Stilbene derivative) | researchgate.net |

| Vinyl Iodide | Arylboronic Acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Chalcones (via carbonylation) | researchgate.net |

This table showcases the versatility of Suzuki-Miyaura coupling with vinyl halides, underpinning the feasibility of synthesizing the target compound through this method.

Cross-Coupling Strategies for Olefinic Iodide Formation

Sonogashira Coupling Adaptations

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, provides a convergent route to the diphenylacetylene core, which can then be further functionalized. byjus.comiitk.ac.innih.gov A common strategy involves the coupling of iodobenzene (B50100) with phenylacetylene. The resulting diphenylacetylene can then undergo hydroiodination to yield the target compound.

Adaptations of the Sonogashira coupling, particularly copper-free versions, have been developed to mitigate the formation of alkyne homocoupling byproducts. These methods often employ specific ligand systems to facilitate the catalytic cycle. For instance, palladium complexes with nitrogen-based ligands, such as pyridines and pyrimidines, have proven effective for the coupling of aryl iodides with terminal alkynes at room temperature. iitk.ac.in

A highly regioselective mono-Sonogashira cross-coupling has been reported for di- and tri-iodinated arenes, which proceeds preferentially at the less sterically hindered C-I bond. nih.gov This selectivity could be exploited in a stepwise approach to unsymmetrical diarylacetylenes, which upon hydroiodination would lead to regiochemically defined versions of the target molecule.

| Catalyst System | Reactants | Key Features |

| Pd(PPh₃)₄/CuI | Iodobenzene, Phenylacetylene | Classic conditions, effective for diarylalkyne synthesis. |

| PdCl₂(PPh₃)₂/amine | Aryl halide, Terminal alkyne | Copper-free, reduces homocoupling. |

| Dipyrimidyl-palladium complex | Iodo-, Bromo-, or Chlorobenzene, Phenylacetylene | Copper-free, effective with various halobenzenes. iitk.ac.in |

Heck Reaction Modifications

The Heck reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, offers another pathway. nih.gov A potential strategy involves the coupling of an iodobenzene with a styrene (B11656) derivative. For example, the reaction of iodobenzene with styrene can produce stilbene (B7821643), which would require subsequent functionalization to introduce the iodine at the double bond. researchgate.netscilit.com

A more direct approach would be the Heck coupling of a dihaloethene with benzene (B151609) or a phenylating agent, though this is less common. The regioselectivity of the Heck reaction on unsymmetrical alkenes can be a challenge. In the context of synthesizing this compound, controlling the position of the aryl groups and the subsequent iodine placement is crucial.

Research on the Heck reaction of meso-haloporphyrins with vinyl derivatives like styrene has shown that both 1,1- and 1,2-disubstituted products can be formed, highlighting the potential for controlling substitution patterns. rsc.org

Substitution Reactions

Substitution reactions provide a direct method to introduce the iodo group onto a pre-existing diarylethene scaffold.

Halogen-Exchange Reactions from Bromo- or Chloro-Substituted Ethenes

The Finkelstein reaction, a classic SN2 reaction, allows for the conversion of alkyl chlorides or bromides to iodides using an excess of sodium iodide in acetone. byjus.comiitk.ac.inwikipedia.org While this reaction is highly effective for primary alkyl halides, its application to vinylic halides is more challenging due to the increased strength of the carbon-halogen bond at an sp²-hybridized carbon.

However, "aromatic Finkelstein reactions" catalyzed by copper(I) iodide in the presence of diamine ligands have been developed for the conversion of aryl chlorides and bromides to aryl iodides. wikipedia.org Similar catalytic systems could potentially be adapted for the halogen exchange on (E/Z)-1-bromo-1,2-diphenylethene or (E/Z)-1-chloro-1,2-diphenylethene to furnish the desired iodo-derivative. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. wikipedia.orgblogspot.com

| Starting Material | Reagent | Catalyst | Product |

| (E/Z)-1-Bromo-1,2-diphenylethene | NaI in acetone | CuI/diamine ligand (proposed) | (E/Z)-1-Iodo-1,2-diphenylethene |

| (E/Z)-1-Chloro-1,2-diphenylethene | NaI in acetone | CuI/diamine ligand (proposed) | (E/Z)-1-Iodo-1,2-diphenylethene |

Iododesilylation of Vinyl Silanes

Iododesilylation is a powerful method for the stereospecific synthesis of vinyl iodides from vinyl silanes. This reaction typically proceeds with retention of configuration. The synthesis of the precursor, a 1,2-diphenyl-substituted vinyl silane (B1218182), can be achieved through various means, including the hydrosilylation of diphenylacetylene.

Once the vinyl silane is obtained, treatment with an electrophilic iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), leads to the replacement of the silyl (B83357) group with an iodine atom. This method offers excellent control over the stereochemistry of the resulting vinyl iodide.

Stereoselective Synthesis of (E)- and (Z)-1,1'-(1-Iodoethene-1,2-diyl)dibenzene

The control of stereochemistry is paramount in the synthesis of many biologically active molecules and advanced materials. The (E) and (Z) isomers of this compound can exhibit distinct physical and chemical properties.

Regio- and Stereocontrol in Hydroiodination

The hydroiodination of diphenylacetylene is a direct and atom-economical method for the synthesis of 1-iodo-1,2-diphenylethene. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the hydroiodinating agent.

Syn-addition of HI to the alkyne typically yields the (Z)-isomer, while anti-addition results in the (E)-isomer. Various methods have been developed to control the stereoselectivity of this transformation. For instance, the use of in situ generated HI from sources like PPh₃/I₂ or TMSI can influence the stereochemical course of the reaction.

A study on the rhodium-catalyzed hydroiodination of internal alkynes demonstrated that symmetrical alkynes like diphenylacetylene can be converted to the corresponding vinyl iodide. The stereoselectivity is influenced by the catalyst and reaction conditions. For example, hydroiodination of 1-phenyl-1-propyne (B1211112) can yield the (E)-isomer with high selectivity. vaia.com

The regioselectivity of hydroiodination becomes critical when using unsymmetrical diarylacetylenes. In such cases, the iodine atom can add to either of the two carbons of the triple bond. The regiochemical outcome is governed by both electronic and steric factors of the two different aryl groups. Generally, the iodine atom adds to the carbon that can better stabilize a partial positive charge in the transition state (Markovnikov's rule), or to the less sterically hindered position.

| Alkyne | Reagents | Product (Major Isomer) |

| Diphenylacetylene | HI (syn-addition conditions) | (Z)-1-Iodo-1,2-diphenylethene |

| Diphenylacetylene | HI (anti-addition conditions) | (E)-1-Iodo-1,2-diphenylethene |

| 1-Aryl-2-phenylacetylene | HI | Mixture of regioisomers |

Controlled Olefin Geometry in Cross-Coupling Transformations

The precise arrangement of substituents around the carbon-carbon double bond, known as olefin geometry, is a critical aspect of the synthesis of this compound. Cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to the synthesis of vinyl iodides often involves strategies to control the stereochemical outcome.

A primary precursor for the synthesis of this compound is diphenylacetylene. The direct hydroiodination of diphenylacetylene with hydrogen iodide (HI) can, in principle, yield the desired product. However, controlling the stereoselectivity of this addition can be challenging. Traditional methods for the hydrohalogenation of alkynes can proceed via different mechanisms, leading to mixtures of (E) and (Z) isomers. youtube.comyoutube.com

To achieve stereocontrol, methods have been developed that proceed through well-defined intermediates. For instance, hydrozirconation of an alkyne followed by iodinolysis is a known method for the synthesis of vinyl iodides. organic-chemistry.org Similarly, hydroalumination followed by reaction with iodine can also provide stereodefined vinyl iodides. The stereochemical outcome of these reactions (syn- or anti-addition) is dependent on the specific reagents and reaction conditions employed.

Another powerful strategy involves the use of palladium catalysis. For example, the Pd-catalyzed hydrostannation of terminal alkynes followed by iodinolysis of the resulting vinylstannane is a well-established one-pot reaction for preparing (E)-vinyl iodides. researchgate.net While diphenylacetylene is an internal alkyne, related palladium-catalyzed methodologies can be adapted for its functionalization.

The table below summarizes some general approaches for the synthesis of vinyl iodides from alkynes, highlighting the potential for stereocontrol.

| Method | Reagents | Typical Stereoselectivity | Reference |

| Hydrozirconation-Iodination | Cp₂ZrHCl (Schwartz's reagent), then I₂ | syn-addition | organic-chemistry.org |

| Hydroalumination-Iodination | DIBAL-H, then I₂ | syn-addition | |

| Pd-catalyzed Hydrostannation-Iodinolysis | Bu₃SnH, Pd catalyst, then I₂ | anti-addition (for terminal alkynes) | researchgate.net |

| Rh-catalyzed Hydroiodination | [Rh(CO)₂(acac)], PCy₃, I₂, H₂ | (E)-isomer favored for internal alkynes | researchgate.net |

Emerging Synthetic Protocols for Aryl Vinyl Iodides

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of photocatalysis, electrocatalysis, and green chemistry principles for the synthesis of valuable organic molecules, including aryl vinyl iodides.

Photocatalytic and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis offer powerful alternatives to traditional thermal methods, often proceeding under milder reaction conditions and with unique selectivity. These techniques rely on the generation of reactive intermediates, such as radical ions or excited states, upon interaction with light or electricity, respectively.

While specific photocatalytic or electrocatalytic methods for the direct synthesis of this compound are not yet widely reported, related transformations provide a strong proof-of-concept. For instance, the photocatalytic semi-hydrogenation of alkynes to alkenes has been demonstrated, and controlling the reaction conditions can favor the formation of either the (Z) or (E) isomer. mdpi.com It is conceivable that a three-component reaction involving diphenylacetylene, an iodine source, and a hydrogen atom donor could be developed under photocatalytic conditions.

Electrocatalysis also presents a promising avenue. The electrochemical semihydrogenation of alkynes has been achieved using nickel catalysts, showing good stereoselectivity towards (Z)-alkenes. nih.gov Furthermore, electrochemical methods for the hydroboration of alkynes have been developed, which could potentially be coupled with a subsequent iodination step. oaepublish.com These emerging techniques hold the potential for the development of novel, efficient, and selective syntheses of this compound.

The development of these methods is an active area of research, and the table below outlines some of the promising concepts.

| Methodology | Key Principles | Potential Application to Target Synthesis | Reference |

| Photocatalysis | Generation of radical intermediates or excited states using light. | Potential for a three-component hydroiodination of diphenylacetylene. | mdpi.com |

| Electrocatalysis | Use of an electric current to drive redox reactions. | Potential for stereoselective semihydrogenation followed by iodination or direct electrohydroiodination. | nih.govoaepublish.com |

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this translates to using less toxic reagents, moving towards catalyst-based rather than stoichiometric reactions, and employing more environmentally benign solvents.

A significant advancement in this area is the development of metal-free hydroiodination reactions. For example, a method for the transfer hydroiodination of alkynes using a bench-stable hydrogen iodide surrogate has been reported. thieme-connect.com This approach avoids the direct use of corrosive and hazardous HI gas. Another green approach involves the use of water as a solvent. An iodine-promoted iodosulfonylation of alkynes has been successfully carried out in an aqueous medium at room temperature, demonstrating the feasibility of performing such transformations under environmentally friendly conditions. rsc.org

The transition from stoichiometric reagents to catalytic systems is a core tenet of green chemistry. The development of catalytic hydroiodination methods, such as the rhodium-catalyzed process mentioned earlier, reduces waste and improves atom economy. researchgate.net Future research will likely focus on replacing precious metal catalysts with more abundant and less toxic alternatives.

The following table highlights some green chemistry approaches relevant to the synthesis of the target compound.

| Green Chemistry Principle | Specific Approach | Relevance to Target Synthesis | Reference |

| Use of Safer Reagents | Metal-free transfer hydroiodination using a stable HI surrogate. | Avoids the use of gaseous hydrogen iodide. | thieme-connect.com |

| Use of Safer Solvents | Reactions in aqueous media. | Reduces reliance on volatile organic solvents. | rsc.org |

| Catalysis | Development of catalytic hydroiodination methods. | Improves atom economy and reduces waste compared to stoichiometric methods. | researchgate.net |

Chemical Reactivity and Transformations of 1,1 1 Iodoethene 1,2 Diyl Dibenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

The reactivity of the C-I bonds in 1,1'-(1-Iodoethene-1,2-diyl)dibenzene is readily exploited in palladium- and nickel-catalyzed reactions to form new carbon-carbon bonds. These transformations are fundamental to the synthesis of functional materials, pharmaceuticals, and complex organic molecules.

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. kashanu.ac.iryonedalabs.com For this compound, this reaction provides an effective route to synthesize tetraarylethylene (TAE) derivatives. The reaction typically involves a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a base, and a suitable solvent. yonedalabs.comorganic-chemistry.org

The general protocol involves the coupling of this compound with various arylboronic acids. semanticscholar.org The choice of catalyst, base, and solvent system can be optimized to achieve high yields. organic-chemistry.orgst-andrews.ac.uk The reaction is tolerant of a wide range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. semanticscholar.orgresearchgate.net This versatility allows for the synthesis of a diverse library of tetraarylethenes from a common precursor. rsc.org

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 86 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |

| 3 | 4-Nitrophenylboronic acid | Pd/C | Na₂CO₃ | DME/H₂O | Moderate |

| 4 | 2-Tolylboronic acid | [Pd(IPr)(cin)Cl] | K₃PO₄ | Ethanol/H₂O | High |

| 5 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Moderate |

This table presents illustrative data compiled from typical Suzuki-Miyaura coupling reactions involving vinyl iodides and various arylboronic acids. organic-chemistry.orgsemanticscholar.orgst-andrews.ac.uk

The Stille coupling reaction is a versatile method for carbon-carbon bond formation that pairs an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org this compound, as a vinyl diiodide, is an excellent substrate for this reaction. The key steps in the catalytic cycle include oxidative addition of the C-I bond to a Pd(0) complex, transmetalation with the organostannane, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgwiley-vch.de

This reaction can be used to introduce a variety of sp²-hybridized groups, such as vinyl and aryl moieties, onto the ethene core. wikipedia.org While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can complicate purification. organic-chemistry.orglibretexts.org Research has focused on developing protocols that are catalytic in tin to mitigate these issues. msu.edu

| Entry | Organostannane Reagent | Catalyst | Ligand | Solvent | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | PPh₃ | THF | High |

| 2 | Tributyl(vinyl)stannane | Pd(dba)₂ | P(furyl)₃ | THF | High |

| 3 | Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ | PPh₃ | Dioxane | Good |

| 4 | (E)-1,2-Bis(tributylstannyl)ethene | PdCl₂(PPh₃)₂ | PPh₃ | Toluene | Moderate |

| 5 | 1-(Tributylstannyl)-2-phenylethyne | Pd(PPh₃)₄ | PPh₃ | DMF | High |

This table summarizes representative Stille coupling reactions with vinyl iodides, showcasing the versatility in coupling partners. organic-chemistry.orgresearchgate.net

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgrsc.org For this compound, sequential or double Sonogashira coupling reactions can be employed to synthesize symmetrical or unsymmetrical diarylacetylene derivatives. researchgate.netnih.gov

The reactivity of the two C-I bonds can sometimes be differentiated, allowing for a stepwise functionalization. rsc.org Significant research has also been directed towards developing copper-free Sonogashira protocols to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling). rsc.orgnih.govnih.gov These methods often employ specific palladium catalysts and conditions to facilitate the reaction. researchgate.net

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | High |

| 2 | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | THF | >90 |

| 3 | 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | Good |

| 4 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Benzene (B151609) | High |

| 5 | Phenylacetylene (Copper-free) | Pd(OAc)₂ / PPh₃ | Piperidine | DMF | Good |

This table illustrates typical outcomes for Sonogashira coupling reactions involving vinyl iodides and various terminal alkynes under both standard and copper-free conditions. nih.govresearchgate.net

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (like a vinyl iodide) with an alkene to form a substituted alkene. wikipedia.org this compound can undergo a twofold Heck reaction with alkenes to produce 1,6-disubstituted (E,Z,E)-1,3,5-hexatrienes. researchgate.net This transformation provides a powerful method for assembling complex conjugated systems.

The reaction proceeds through oxidative addition of the vinyl iodide to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.orgprinceton.edu The choice of alkene partner, catalyst, base, and solvent influences the efficiency and outcome of the reaction. For example, coupling with acrylates or styrenes can introduce new vinyl or aryl-substituted vinyl groups onto the original ethene backbone. researchgate.net The reaction can also be performed intramolecularly to construct cyclic systems. wikipedia.orgprinceton.edu

| Entry | Alkene | Catalyst | Base | Solvent | Product Type | Yield (%) |

| 1 | Methyl acrylate | Pd(OAc)₂ | NaOAc | DMF | Diene ester | 92 |

| 2 | Styrene (B11656) | Pd(OAc)₂ | Et₃N | Acetonitrile (B52724) | Substituted triene | 85 |

| 3 | Vinyltrimethoxysilane | Pd(OAc)₂ | Et₃N | DMF | Silylated diene | 70 |

| 4 | Ethylene | Pd(OAc)₂ | K₂CO₃ | DMA | Stilbene (B7821643) derivative | Good |

| 5 | tert-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMF | Diene ester | 88 |

This table shows examples of Heck coupling reactions using 1,2-dihaloalkenes, demonstrating the synthesis of complex conjugated dienes and trienes. researchgate.netorgsyn.org

Kumada Coupling represents one of the earliest transition metal-catalyzed cross-coupling reactions, utilizing a Grignard reagent (organomagnesium halide) and an organic halide. wikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org this compound can be coupled with aryl or vinyl Grignard reagents via this pathway to form tetra-substituted ethylenes. The primary advantage is the direct use of readily available Grignard reagents. organic-chemistry.org However, the high reactivity of these reagents limits the functional group tolerance of the reaction. acs.org

Negishi Coupling employs organozinc reagents as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide. This pathway is often considered when other methods fail, as organozinc reagents exhibit a good balance of reactivity and functional group tolerance, being more reactive than organoboranes and organostannanes but less so than organomagnesium compounds. msu.edu The reaction of this compound with an organozinc reagent would proceed through a standard oxidative addition, transmetalation, and reductive elimination cycle, similar to the Stille and Suzuki couplings.

| Coupling | Organometallic Reagent | Catalyst | Key Features |

| Kumada | Aryl/Vinyl-MgBr | NiCl₂(dppp) or Pd(PPh₃)₄ | High reactivity; limited functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Negishi | Aryl/Vinyl-ZnCl | Pd(PPh₃)₄ | Good functional group tolerance; moderate reactivity. msu.edu |

This table provides a comparative overview of the Kumada and Negishi coupling pathways as they apply to vinyl iodide substrates.

Carbon-Heteroatom Bond Forming Reactions

The formation of new bonds between carbon and heteroatoms such as nitrogen, sulfur, and selenium represents a cornerstone of modern synthetic chemistry. For 1-iodo-1,2-diphenylethene, the reactive C-I bond is the primary site for such transformations, typically facilitated by transition metal catalysis.

Amination and Amidation Reactions

The introduction of nitrogen-containing functional groups onto a vinylic framework can be achieved through well-established cross-coupling methodologies, namely the Buchwald-Hartwig amination and the Ullmann condensation (also known as the Goldberg reaction for amides). These reactions are pivotal for synthesizing enamines and enamides, which are valuable intermediates in organic synthesis.

The Buchwald-Hartwig amination utilizes a palladium catalyst, typically in combination with a bulky phosphine (B1218219) ligand, to couple the vinyl iodide with a primary or secondary amine. rsc.orgmdpi.com The catalytic cycle generally involves the oxidative addition of the vinyl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the C-N coupled product and regenerate the catalyst. thieme-connect.com Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly employed. rsc.org

The Ullmann condensation offers a complementary, copper-catalyzed route. nih.gov Traditional Ullmann reactions required harsh conditions, but modern protocols often use copper(I) salts (like CuI) with ligands such as 1,10-phenanthroline (B135089), enabling the reaction to proceed under milder temperatures. nih.govorganic-chemistry.org The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the vinyl iodide. rsc.org

Table 1: Representative Conditions for Amination/Amidation of 1-iodo-1,2-diphenylethene This table presents generalized conditions based on established literature for vinyl halides.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Product |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane | Enamine/Enamide |

| Ullmann Condensation | CuI | 1,10-Phenanthroline, L-proline | K₂CO₃, Cs₂CO₃ | DMF, DMSO | Enamine/Enamide |

Thiolation and Selenation Reactions

Analogous to amination, carbon-sulfur and carbon-selenium bonds can be formed at the vinylic position through transition metal-catalyzed cross-coupling reactions. These methods provide access to vinyl sulfides and vinyl selenides, which are important structural motifs in various biologically active molecules and synthetic intermediates.

Thiolation is commonly achieved using either palladium or copper catalysts to couple 1-iodo-1,2-diphenylethene with a thiol (R-SH). mdpi.com Copper-catalyzed S-vinylation, a variant of the Ullmann reaction, can be performed with copper salts like copper(I) iodide (CuI) or copper(II) oxide (Cu₂O), often in the presence of a ligand like 1,10-phenanthroline and a base. rsc.orgacs.org These reactions are known for their reliability and often proceed with retention of the double bond stereochemistry. mdpi.com Palladium-catalyzed systems, similar to those used in Buchwald-Hartwig aminations, are also effective for C-S bond formation. youtube.com

Selenation to form vinyl selenides can be accomplished by reacting the vinyl iodide with a selenium nucleophile, which is typically generated from a diselenide, such as diphenyl diselenide (PhSe-SePh). rsc.org Copper nanoparticle-catalyzed procedures have been developed that allow for the coupling of vinyl halides with diphenyl diselenide in the presence of a reducing agent like zinc powder. rsc.orgrsc.org This method provides an efficient route to vinyl selenides under relatively sustainable conditions. rsc.org The general approach involves the in-situ generation of a selenolate anion (R-Se⁻), which then acts as the nucleophile in the copper-catalyzed coupling.

Table 2: Representative Conditions for Thiolation/Selenation of 1-iodo-1,2-diphenylethene This table presents generalized conditions based on established literature for vinyl halides.

| Reaction Type | Catalyst | Heteroatom Source | Base/Additive | Solvent | Typical Product |

|---|---|---|---|---|---|

| Copper-Catalyzed Thiolation | CuI, Cu₂O | Alkyl/Aryl Thiol | K₂CO₃, Et₃N | DMF, Acetonitrile | Vinyl Sulfide |

| Palladium-Catalyzed Thiolation | Pd(OAc)₂ | Alkyl/Aryl Thiol | NaOtBu | Toluene | Vinyl Sulfide |

| Copper-Catalyzed Selenation | Cu Nanoparticles, CuI | Diphenyl Diselenide | Zn powder | Water, DMF | Vinyl Selenide |

Radical Reactions Involving the Iodoethene Moiety

The relatively weak carbon-iodine bond (bond dissociation energy ~57.6 kcal/mol) makes 1-iodo-1,2-diphenylethene susceptible to radical reactions. wikipedia.org These transformations can be initiated thermally or photochemically and proceed via radical intermediates.

Reductive Elimination Pathways

While reductive elimination is formally a step in organometallic catalytic cycles, a related radical process for a substrate like 1-iodo-1,2-diphenylethene is reductive dehalogenation . This reaction replaces the iodine atom with a hydrogen atom and proceeds via a radical chain mechanism. A common method involves the use of tributyltin hydride (Bu₃SnH) as a hydrogen atom donor and a radical initiator like azobisisobutyronitrile (AIBN).

The mechanism is initiated by the thermal decomposition of AIBN to generate radicals, which then abstract a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•). This tin radical acts as the chain-propagating species. It abstracts the iodine atom from 1-iodo-1,2-diphenylethene to form a stable tin-iodine bond and a vinylic radical. This vinylic radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final product, 1,2-diphenylethene (stilbene), and regenerate the Bu₃Sn• radical to continue the chain.

Free Radical Additions

In addition to reactions at the C-I bond, the carbon-carbon double bond of the iodoethene moiety can undergo free radical addition. In this process, a radical species adds across the π-system. The reaction is typically initiated by a radical source, such as AIBN, which generates an initial radical (R•).

This initiator radical (R•) adds to one of the vinylic carbons of 1-iodo-1,2-diphenylethene. The addition breaks the π-bond and forms a new carbon-centered radical, with the unpaired electron residing on the adjacent carbon, stabilized by the phenyl group. This new radical can then propagate the chain by reacting with another molecule, or it can be trapped by a radical scavenger to terminate the reaction. The regioselectivity of the initial addition is governed by the formation of the more stable radical intermediate, which in this case would be the one where the unpaired electron benefits from resonance stabilization by a phenyl ring.

Nucleophilic Substitution Reactions at the Vinylic Carbon

Direct nucleophilic substitution at a vinylic carbon is notoriously difficult compared to its sp³-hybridized counterpart. wikipedia.org Standard Sₙ1 and Sₙ2 mechanisms are generally disfavored. The Sₙ1 pathway is inhibited by the high energy and instability of the resulting linear vinylic carbocation, while the Sₙ2 pathway is hindered by the steric repulsion between the incoming nucleophile and the electron-rich π-system of the double bond.

Despite these challenges, nucleophilic vinylic substitution (SₙV) can occur under specific conditions, primarily through an addition-elimination mechanism . mdpi.com This two-step process involves the initial attack of a strong nucleophile on one of the carbons of the double bond. This addition step breaks the π-bond and forms a tetrahedral carbanionic intermediate. The negative charge on this intermediate can be stabilized by resonance, particularly with the adjacent phenyl groups in the case of 1-iodo-1,2-diphenylethene. In the second step, the aromaticity of the phenyl ring is not restored, but the double bond is reformed by the elimination of the leaving group, which is the iodide ion in this case. This pathway generally requires strong nucleophiles and often elevated temperatures to proceed.

Another, less common, pathway is the radical nucleophilic substitution (SₙAr1) mechanism, which can be initiated by photostimulation or solvated electrons and involves radical anion intermediates.

Table 3: Plausible Mechanisms for Nucleophilic Vinylic Substitution This table outlines the key features of potential substitution pathways.

| Mechanism | Key Intermediate | General Requirements | Status for this Substrate |

|---|---|---|---|

| Sₙ1 | Vinylic Cation | Polar protic solvent, good leaving group | Highly Disfavored (unstable cation) |

| Sₙ2 | Pentacoordinate Transition State | Strong nucleophile, aprotic solvent | Highly Disfavored (steric/electronic repulsion) |

| Addition-Elimination | Resonance-stabilized Carbanion | Strong nucleophile, heat | Plausible under forcing conditions |

| SRN1 | Radical Anion / Vinylic Radical | Photochemical or electrochemical initiation | Possible under specific radical-initiating conditions |

Role of Stabilized Carbocations and Carbanions

The formation of carbocations and carbanions as reactive intermediates plays a crucial role in the transformations of this compound. The stability of these charged species is significantly influenced by the presence of the phenyl groups and the iodine atom.

Carbocations:

Vinyl cations, which are typically unstable, can be generated from this compound under specific conditions. wikiwand.com The dissociation of the iodide ion would lead to a vinyl cation, which is destabilized by the sp2 hybridization of the positively charged carbon. wikipedia.org However, the adjacent phenyl groups can offer some degree of stabilization through resonance, delocalizing the positive charge into the aromatic rings. This stabilization, though, is often not sufficient to make vinyl cation formation a facile process under standard conditions. wikiwand.comwikipedia.org

The formation of a more stable carbocation can occur during electrophilic addition reactions to the alkene bond. Protonation of the double bond, for instance, would lead to a carbocation on the adjacent carbon. The stability of this carbocation is enhanced by the presence of the two phenyl groups, which can delocalize the positive charge through resonance, and by the inductive effect of the alkyl groups. youtube.com The stability of such carbocations follows the order: tertiary > secondary > primary. youtube.com In the case of this compound, electrophilic attack could potentially lead to a stabilized benzylic-type carbocation.

Carbanions:

Carbanions of this compound can be generated through metal-halogen exchange, a common reaction for vinyl iodides. rsc.org The use of organolithium reagents, such as n-butyllithium, can facilitate the replacement of the iodine atom with a lithium atom, creating a vinyllithium (B1195746) species. rsc.org This reaction is typically fast and proceeds with retention of the double bond's stereochemistry. rsc.org

The generated vinyllithium reagent is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Electrophilic Addition Reactions to the Alkene Bond

The carbon-carbon double bond in this compound is susceptible to electrophilic attack. The electron-rich nature of the π-bond makes it a target for various electrophiles, leading to addition products.

The addition of hydrogen halides (HX) to alkenes is a classic example of an electrophilic addition reaction. youtube.comlibretexts.org The reaction is initiated by the attack of the alkene's π-electrons on the electrophilic proton of the hydrogen halide. libretexts.org This results in the formation of a carbocation intermediate, which is then attacked by the halide ion. libretexts.org The regioselectivity of this addition is governed by Markovnikov's rule, which states that the proton adds to the carbon atom that already has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. libretexts.org For this compound, the stability of the potential carbocation intermediates, influenced by the phenyl groups, would direct the addition.

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to the double bond is another common electrophilic addition reaction. youtube.com The approaching halogen molecule becomes polarized by the electron-rich double bond, inducing a dipole moment. youtube.com The reaction can proceed through a carbocation intermediate or a cyclic halonium ion intermediate. youtube.com The formation of a bridged halonium ion can explain the observed anti-addition of the two halogen atoms. youtube.com

Below is a table summarizing potential electrophilic addition reactions.

| Electrophile | Reagents and Conditions | Expected Product(s) |

| Hydrogen Bromide | HBr in an inert solvent | 1,1'-(1-Bromo-2-iodoethane-1,2-diyl)dibenzene |

| Bromine | Br₂ in CCl₄ | 1,1'-(1,2-Dibromo-1-iodoethane-1,2-diyl)dibenzene |

Rearrangement Reactions and Cycloadditions

This compound and related structures can undergo various rearrangement and cycloaddition reactions, often under photochemical or thermal conditions, leading to the formation of complex cyclic structures.

One of the most significant rearrangement reactions for stilbene derivatives, including iodostilbenes, is the photochemical cyclization to form phenanthrenes. beilstein-journals.org This reaction, often referred to as the Mallory reaction, typically involves the irradiation of the stilbene in the presence of an oxidizing agent like iodine or oxygen. beilstein-journals.org The reaction proceeds through a 6π-electrocyclization of the cis-isomer to form a dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene. beilstein-journals.orgrsc.org The presence of the iodo substituent can influence the reaction, and in some cases, the iodine atom can be lost during the process. beilstein-journals.org

Vinyl cations, which can be formed from vinyl halides, are known to undergo rearrangements. researchgate.net These can include 1,2-hydride or 1,2-alkyl/aryl shifts to form more stable carbocations. nih.gov For a vinyl cation derived from this compound, a 1,2-phenyl shift is a plausible rearrangement pathway, leading to a rearranged and potentially more stable carbocationic intermediate that could then be trapped by a nucleophile.

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of six-membered rings. alfa-chemistry.comlibretexts.orglibretexts.org While this compound itself is not a classic diene or dienophile for a [4+2] cycloaddition, its derivatives or related structures can participate in such reactions. For instance, the phenyl rings could potentially act as part of a diene system in certain cycloadditions, although this is less common. More relevant are [2+2] cycloadditions, which can occur photochemically to form cyclobutane (B1203170) derivatives. libretexts.org

The following table outlines potential rearrangement and cycloaddition reactions.

| Reaction Type | Conditions | Potential Product(s) |

| Photochemical Cyclization | UV irradiation, Oxidant (e.g., I₂) | Substituted Phenanthrene |

| Cationic Rearrangement | Acidic conditions | Rearranged addition or substitution products |

| [2+2] Photocycloaddition | UV irradiation | Cyclobutane derivatives |

Mechanistic Investigations of Reactions Involving 1,1 1 Iodoethene 1,2 Diyl Dibenzene

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net Monoligated palladium(0) complexes are often considered the most active catalytic species within this cycle. nih.govresearchgate.net

Oxidative Addition: The catalytic cycle typically initiates with the oxidative addition of the carbon-iodine (C-I) bond of 1,1'-(1-Iodoethene-1,2-diyl)dibenzene to a low-valent palladium(0) complex. youtube.com This step involves the cleavage of the C-I bond and the formation of a new square planar palladium(II) intermediate. youtube.com The reactivity order for vinyl halides in this step is I > Br > Cl, a direct consequence of the bond dissociation energies; the C-I bond is the weakest, making vinyl iodides like this compound highly reactive even under mild conditions. wikipedia.org This oxidative addition generally proceeds with retention of the alkene stereochemistry. nih.govrsc.org

Reductive Elimination: Following the transmetalation step (where a second organic group is transferred to the palladium center), the two organic moieties are coupled in the reductive elimination step. elsevierpure.com This process forms the new carbon-carbon bond in the final product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. youtube.comprinceton.edu The reductive elimination from the Pd(II) complex is often the final, product-forming step of the catalytic cycle. youtube.comillinois.edu In some cases, the reaction may proceed through a Pd(IV) intermediate, especially when certain oxidants are present, from which reductive elimination can also occur. elsevierpure.com

Ligands play a critical role in palladium-catalyzed cross-coupling reactions by influencing the stability, reactivity, and selectivity of the catalyst. enscm.fr The choice of ligand can significantly alter the reaction pathway and efficiency.

Steric and Electronic Properties: Both steric bulk and the electronic nature of ligands are crucial. Bulky phosphine (B1218219) ligands, for example, can promote the formation of highly reactive monoligated Pd(0) species, which are often the true catalysts in the cycle. nih.gov The electronic properties of the ligand—whether it is electron-donating or electron-withdrawing—can modulate the electron density at the palladium center, thereby affecting the rates of both oxidative addition and reductive elimination. enscm.fr

Ligand Types: Diphosphine ligands have been shown to be effective in the cross-coupling of gem-dihaloethylenes. semanticscholar.orgnih.gov For instance, in the coupling of 1,1-dibromoethylenes with alkynylaluminums, 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) showed superior reactivity compared to 1,3-bis(diphenylphosphino)propane (B126693) (dppp), highlighting the importance of the ligand backbone. semanticscholar.orgnih.gov Hemilabile ligands, which can coordinate and de-coordinate during the catalytic cycle, have also been developed to promote challenging steps like the oxidative addition of vinyl iodides to gold catalysts. nih.govrsc.org

| Ligand Type | Key Feature | Effect on Reaction Pathway | Example |

|---|---|---|---|

| Bulky Monophosphines (e.g., P(t-Bu)3) | Large steric hindrance | Promotes formation of reactive L1Pd(0) species; accelerates reductive elimination. nih.gov | Suzuki, Heck, Buchwald-Hartwig couplings. nih.govbeilstein-journals.org |

| Diphosphines (e.g., dppe) | Chelating backbone | Stabilizes the catalyst; influences bite angle, which affects selectivity and reactivity. semanticscholar.orgnih.gov | Selective cross-coupling of 1,1-dihaloethylenes. semanticscholar.orgnih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Form very stable Pd-NHC complexes; often highly active and resistant to decomposition. beilstein-journals.org | Suzuki-Miyaura couplings using supported catalysts. beilstein-journals.org |

| Hemilabile Ligands (e.g., MeDalphos) | One strong, one weak donor site | Facilitates creation of a vacant coordination site, promoting oxidative addition. nih.govrsc.org | Gold-catalyzed vinylation reactions. nih.govrsc.org |

Detailed Studies of Radical Intermediates and Propagation Steps

While many cross-coupling reactions are explained by ionic, two-electron transfer pathways within a catalytic cycle, the involvement of radical intermediates has also been proposed and identified under certain conditions. nih.gov Free radicals are atoms or molecules with unpaired valence electrons, making them highly reactive. libretexts.org

The generation of a vinyl radical from this compound could occur through a single-electron transfer (SET) from a low-valent metal complex or another reagent. Once formed, this radical intermediate can participate in a radical chain propagation mechanism. Such pathways are distinct from the classical Pd(0)/Pd(II) cycle and can be initiated by light (photoredox catalysis), specific additives, or high temperatures. The study of radical chemistry has gained significant traction, as these intermediates can enable unique and highly selective transformations that are often orthogonal to traditional polar or palladium-based coupling reactions. nih.gov

Transition State Analysis in Stereoselective Transformations

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for analyzing the transition states of chemical reactions. enscm.fr For stereoselective transformations involving this compound, understanding the transition state geometry and energy is key to explaining the observed product stereochemistry.

In the oxidative addition of a vinyl iodide to a metal center, theoretical studies often confirm that the reaction proceeds with a high degree of stereoretention. nih.govrsc.org This is because the transition state involves a concerted, three-centered interaction between the metal and the C-I bond, which does not allow for rotation around the C=C bond. The phenyl substituents on the double bond of this compound would influence the steric and electronic environment of the transition state, but the fundamental stereoretentive nature of the oxidative addition step is generally preserved.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can dramatically influence reaction rates and selectivity by orders of magnitude. chemrxiv.org Solvents can affect reaction kinetics by stabilizing or destabilizing reactants, intermediates, and transition states.

In cross-coupling reactions, polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dioxane, dimethylformamide (DMF), and acetonitrile (B52724) are commonly employed. researchgate.net The polarity and coordinating ability of the solvent can impact the solubility of reagents and the stability of charged or polar intermediates in the catalytic cycle. For instance, studies on indium-mediated allylations showed that the presence of water as a co-solvent had a more significant effect on the reaction rate than the polarity of the organic solvent, suggesting that specific solvent-reagent interactions, like Lewis base stabilization of intermediates, can be dominant. nih.gov The selection of a solvent is therefore a critical parameter that must be optimized for each specific reaction. chemrxiv.orgresearchgate.net

| Solvent | Type | Observed Effect on Cross-Coupling | Reference |

|---|---|---|---|

| 1,4-Dioxane | Polar Aprotic Ether | Commonly used; provides a good temperature range and chemical compatibility. researchgate.net | researchgate.net |

| Tetrahydrofuran (THF) | Polar Aprotic Ether | Effective solvent, but can lead to lower yields compared to dioxane in some cases. researchgate.net | semanticscholar.orgresearchgate.net |

| Dimethylformamide (DMF) | Polar Aprotic | Highly polar; can accelerate reactions but sometimes leads to lower yields or side products. researchgate.net | researchgate.net |

| Methanol/Water Mixtures | Polar Protic | Can significantly accelerate rates, possibly by stabilizing transition states through H-bonding or acting as a Lewis base. nih.gov | chemrxiv.orgnih.gov |

Influence of Additives and Co-Catalysts on Reaction Efficiency

The efficiency of cross-coupling reactions involving this compound is often enhanced by the use of additives or co-catalysts.

Bases: In Suzuki reactions, a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is essential. It facilitates the transmetalation step by activating the organoboron reagent. In Sonogashira couplings, a base, typically an amine like triethylamine (B128534) or diisopropylamine, is required to neutralize the hydrogen iodide formed in the reaction.

Salts: The addition of certain salts can improve reaction efficiency. For example, in a palladium-catalyzed cross-coupling of 1,1-dibromoethylenes, the addition of 10 mol% of potassium phosphate (B84403) (K₃PO₄) was found to improve the product yield from 68% to 80%. semanticscholar.orgnih.gov

Computational and Theoretical Studies on 1,1 1 Iodoethene 1,2 Diyl Dibenzene and Its Derivatives

Electronic Structure Calculations of the Iodoethene Framework

The electronic structure of a molecule governs its stability, reactivity, and physical properties. For 1,1'-(1-Iodoethene-1,2-diyl)dibenzene, the key features are the π-conjugated system of the stilbene-like core and the significant electronic influence of the iodine atom.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept them. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability.

In the case of this compound, the HOMO is expected to be a π-orbital with significant electron density delocalized across the two phenyl rings and the ethene double bond. The iodine atom, with its high-energy p-orbitals, also contributes significantly to the HOMO, effectively raising its energy level compared to non-iodinated analogs. The LUMO is typically a π* antibonding orbital, primarily located on the stilbene (B7821643) framework.

The charge distribution is significantly polarized due to the differences in electronegativity. The C–I bond is polarized with a partial positive charge on the carbon atom and a partial negative charge on the more electronegative iodine atom. ncert.nic.indrishtiias.com This polarization is a key factor in the molecule's reactivity, particularly in reactions involving nucleophilic attack or metal insertion at the C-I bond.

| Substituent (X) on Ethene Framework | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (ΔE, eV) |

|---|---|---|---|

| -H | -5.95 | -1.02 | 4.93 |

| -F | -6.10 | -1.20 | 4.90 |

| -Cl | -6.01 | -1.45 | 4.56 |

| -Br | -5.98 | -1.51 | 4.47 |

| -I | -5.89 | -1.44 | 4.45 |

Table based on trends observed in analogous halogenated aromatic systems. rsc.org The values are representative examples used to illustrate the substituent effect.

Conformational Analysis of the Diphenyl-Substituted Ethene System

The three-dimensional shape, or conformation, of this compound is determined by the rotation of the two phenyl groups around their single bonds to the ethene carbons. The parent molecule, stilbene (1,2-diphenylethene), prefers a nearly planar conformation to maximize π-conjugation. However, in a substituted system like this, steric hindrance between the phenyl rings and between the iodine atom and the adjacent phenyl ring forces the rings to twist out of the plane.

Computational methods like molecular mechanics and DFT can be used to perform a conformational analysis, mapping the potential energy surface as a function of the dihedral (torsion) angles of the phenyl rings. This analysis reveals the lowest-energy conformers and the energy barriers for rotation between them.

For this compound, the most stable conformation is expected to be a non-planar, "propeller-like" structure. In this arrangement, both phenyl rings are twisted out of the plane of the C=C double bond to minimize steric repulsion. The large size of the iodine atom significantly influences the preferred torsion angles. The energy barriers for the rotation of the phenyl rings are important as they determine the molecule's flexibility and the accessibility of different reactive conformations.

Reaction Pathway Modeling and Energy Profiles

Theoretical chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This is particularly valuable for understanding reactions involving versatile substrates like vinyl iodides, which are staples in transition-metal-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org

DFT is a widely used computational method to investigate reaction mechanisms due to its balance of accuracy and computational cost. aip.org For this compound, a common and synthetically important transformation is the Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond.

A DFT study of a model Suzuki-Miyaura reaction involving a vinyl halide would reveal the following key steps: acs.orgacs.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to a low-valent palladium catalyst, typically Pd(0). This is a critical step where the C-I bond is broken and two new bonds, Pd-C and Pd-I, are formed, resulting in a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a phenylboronic acid) transfers its organic group to the palladium center, displacing the iodide ligand. This step often requires a base to activate the boronic acid.

Reductive Elimination: In the final step, the two organic groups on the palladium center (the original vinyl group and the newly transferred phenyl group) couple to form the final product. The C-C bond is formed, and the palladium catalyst is regenerated in its Pd(0) state, allowing it to re-enter the catalytic cycle.

DFT calculations can optimize the geometry of the intermediates and transition states for each of these steps, providing a detailed atomistic picture of the reaction.

In computational studies of Suzuki-Miyaura reactions with aryl or vinyl halides, the transmetalation step is often found to be the rate-determining step, possessing a significantly higher activation energy than the oxidative addition or reductive elimination steps. nih.gov The activation energy for oxidative addition of an aryl bromide to a palladium catalyst has been calculated to be as low as 2.6 kcal/mol, whereas the subsequent transmetalation barrier can be as high as 30-37 kcal/mol. nih.gov The C-I bond is weaker than the C-Br bond, suggesting that the oxidative addition for this compound would be even more facile, further cementing transmetalation or reductive elimination as the likely RDS. Identifying the RDS is crucial for optimizing reaction conditions, as modifications that lower the energy of this specific transition state will have the greatest impact on improving the reaction yield and rate.

| Reaction Step (Model Suzuki Coupling) | Description | Calculated Activation Energy (Ea, kcal/mol) |

|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the C-I bond | ~2-5 |

| Transmetalation | Transfer of aryl group from boron to Pd(II) | ~30-37 |

| Reductive Elimination | Formation of the final C-C bond from Pd(II) | ~9-15 |

Table of representative activation energies for the key steps of a Suzuki-Miyaura cross-coupling reaction, based on DFT calculations of analogous systems. acs.orgnih.gov

Spectroscopic Property Prediction

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective for predicting spectroscopic properties like UV-Vis absorption spectra. chemrxiv.orgchemrxiv.org This allows for the interpretation of experimental spectra and a deeper understanding of the electronic transitions involved.

For this compound, the UV-Vis spectrum is expected to be dominated by intense π → π* transitions within the conjugated stilbene-like core. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the intensity of these transitions (oscillator strength, f). youtube.com

The calculations would likely predict several strong absorptions. The primary absorption band would correspond to the HOMO→LUMO transition. As established from the electronic structure analysis, the presence of the iodine atom and the extended conjugation of the diphenyl system results in a smaller HOMO-LUMO gap compared to simpler alkenes. This would lead to a prediction of a λmax value in the near-UV or even visible region of the spectrum. Different computational functionals (e.g., B3LYP, CAM-B3LYP, PBE0) can be compared to find the best agreement with experimental data for related molecules. chemrxiv.orgresearchgate.net Such predictions are invaluable for identifying compounds and for designing molecules with specific optical properties.

Theoretical Basis for Vibrational and Electronic Transitions

The vibrational and electronic transitions of molecules are governed by the principles of quantum mechanics. For a molecule like this compound, which is a derivative of stilbene, these transitions are complex due to the presence of multiple atoms and a conjugated π-system.

Vibrational Transitions: The vibrational modes of this compound can be predicted using DFT calculations. By optimizing the molecular geometry, it is possible to calculate the harmonic vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms within the molecule. For instance, the C=C stretching of the ethene bridge, the C-I stretching, and the various modes of the phenyl rings can be identified. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), can provide a theoretical infrared (IR) and Raman spectrum. mdpi.comresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations.

Electronic Transitions: Electronic transitions involve the promotion of an electron from an occupied molecular orbital to an unoccupied one, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For conjugated systems like this compound, these transitions often fall in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies and oscillator strengths of these electronic transitions. researchgate.netbenasque.org The nature of the transition, such as π → π* or n → π*, can be determined by analyzing the molecular orbitals involved. researchgate.net The iodine substituent is expected to influence the electronic transitions by introducing new energy levels and modifying the charge distribution in the molecule.

| Spectroscopic Property | Theoretical Method | Typical Functional/Basis Set | Predicted Information |

| Vibrational Frequencies | Density Functional Theory (DFT) | B3LYP/6-31G(d,p) | IR and Raman active modes, force constants |

| Electronic Transitions | Time-Dependent DFT (TD-DFT) | CAM-B3LYP/6-311+G(d,p) | Excitation energies, oscillator strengths, UV-Vis spectra |

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and other properties. These descriptors are calculated using DFT and provide a theoretical framework for understanding and predicting the chemical behavior of this compound.

Key quantum chemical descriptors include:

HOMO and LUMO energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A smaller HOMO-LUMO energy gap generally implies higher reactivity.

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of the resistance to a change in electron distribution. It is calculated as half the difference between the ionization potential and electron affinity, which can be approximated by the HOMO and LUMO energies. Softness is the reciprocal of hardness.

Electronegativity (χ): This is the power of an atom or group to attract electrons. It is calculated as the negative of the average of the ionization potential and electron affinity.

Electrophilicity Index (ω): This global reactivity descriptor measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

Fukui Functions: These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

| Descriptor | Formula (in terms of HOMO/LUMO energies) | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or change in electron configuration. |

| Chemical Softness (S) | 1 / (2η) | Measure of the capacity of a species to receive electrons. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measure of the ability to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity of a species to accept electrons. |

Comparative Studies with Analogous Halogenated Ethenes

To better understand the properties of this compound, it is useful to compare it with other halogenated ethene analogs, such as those containing fluorine, chlorine, and bromine. The nature of the halogen atom has a profound impact on the geometric and electronic properties of the molecule.

Geometric Effects: The size of the halogen atom (I > Br > Cl > F) will affect the bond lengths and angles in the molecule. The C-X bond length will increase down the group, and this can lead to steric hindrance that influences the planarity of the stilbene-like backbone.

Electronic Effects: Halogens exert both inductive (-I) and resonance (+R) effects. The inductive effect generally decreases down the group, while the polarizability increases. In computational studies of halogenated compounds, it has been observed that heavier halogens like iodine can lead to a smaller HOMO-LUMO gap compared to lighter halogens like fluorine. rsc.org This is attributed to the higher energy of the p-orbitals of iodine, which can lead to a higher HOMO energy level. A smaller energy gap suggests that the iodo-substituted compound may be more reactive and more easily polarizable. rsc.org

For example, a comparative DFT study on halogen-substituted Schiff base ligands showed that the HOMO-LUMO energy gap decreases significantly from fluoro to iodo substitution, indicating an increase in reactivity. rsc.org A similar trend would be expected for the 1,1'-(1-haloethene-1,2-diyl)dibenzene series.

| Property | Fluoro- | Chloro- | Bromo- | Iodo- |

| C-X Bond Length | Shortest | Longest | ||

| Electronegativity of X | Highest | Lowest | ||

| Polarizability of X | Lowest | Highest | ||

| HOMO-LUMO Gap | Largest | Smallest | ||

| Predicted Reactivity | Lowest | Highest |

These comparative theoretical analyses are crucial for the rational design of new materials with tailored electronic and optical properties. By systematically varying the halogen substituent, it is possible to fine-tune the characteristics of the stilbene core for various applications.

Applications of 1,1 1 Iodoethene 1,2 Diyl Dibenzene As a Synthetic Building Block

Role in the Construction of Complex Organic Molecules

The inherent reactivity of the carbon-iodine bond in 1,1'-(1-Iodoethene-1,2-diyl)dibenzene allows for its incorporation into a wide array of more complex organic structures. It functions as a pre-functionalized synthon, providing a reliable handle for chemists to introduce the 1,2-diphenylethene moiety into target molecules.

Stilbene (B7821643) and its derivatives are a significant class of compounds found in nature and are noted for their diverse applications in materials science and pharmaceuticals. nih.gov The synthesis of stilbenes often relies on olefination reactions or palladium-catalyzed cross-coupling methods. nih.govwiley-vch.de this compound is an excellent precursor for creating substituted stilbene derivatives through such cross-coupling reactions. The vinyl iodide functionality is particularly amenable to reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings.

In these processes, the iodine atom is replaced by a new carbon-based group, allowing for the synthesis of a vast library of stilbene analogues. For instance, a Suzuki-Miyaura coupling with an arylboronic acid would yield a tri- or tetra-arylethylene. Similarly, a Sonogashira coupling with a terminal alkyne introduces an enyne functionality, a common motif in advanced materials. nih.gov The Mizoroki-Heck reaction, which classically couples an aryl halide with an alkene, further illustrates the synthetic potential for elaborating the stilbene core starting from an iodo-functionalized precursor. wikipedia.org

Table 1: Potential Cross-Coupling Reactions for Stilbene Derivative Synthesis

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |